molecular formula C8H11ClN2O B13544841 2-Amino-3-(2-chloropyridin-3-yl)propan-1-ol

2-Amino-3-(2-chloropyridin-3-yl)propan-1-ol

Cat. No.: B13544841
M. Wt: 186.64 g/mol
InChI Key: RHASNKVXGUZBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2-chloropyridin-3-yl)propan-1-ol: is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the introduction of an amino group onto a chloropyridine ring. Specific methods include reductive amination or nucleophilic substitution reactions.

Reaction Conditions::

    Reductive Amination: Involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent (e.g., sodium borohydride or lithium aluminum hydride).

    Nucleophilic Substitution: The chloropyridine reacts with an amine nucleophile (e.g., ammonia or primary amines) under basic conditions.

Industrial Production:: Industrial-scale production methods are not widely documented, but laboratory-scale synthesis is feasible.

Chemical Reactions Analysis

Reactions::

    Reduction: The ketone group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions::

    Reductive Amination: Sodium borohydride, methanol, and acidic conditions.

    Nucleophilic Substitution: Ammonia, primary amines, and base (e.g., sodium hydroxide).

Major Products:: The major product is the desired 2-amino-3-(2-chloropyridin-3-yl)propan-1-ol.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as a drug candidate due to its structural features.

    Chemical Synthesis: As an intermediate for more complex molecules.

    Biological Research: Studying its interactions with biological targets.

Mechanism of Action

The exact mechanism of action remains to be fully elucidated. it likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds:

    3-(2-Aminopyridin-3-yl)propan-1-ol:

    3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol:

    2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol:

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-amino-3-(2-chloropyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H11ClN2O/c9-8-6(2-1-3-11-8)4-7(10)5-12/h1-3,7,12H,4-5,10H2

InChI Key

RHASNKVXGUZBQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)CC(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.